molecular formula C13H19NO2 B1675840 M-(1-Methylbutyl)phenyl methylcarbamate CAS No. 2282-34-0

M-(1-Methylbutyl)phenyl methylcarbamate

Cat. No. B1675840
CAS RN: 2282-34-0
M. Wt: 221.29 g/mol
InChI Key: LHTOXQCYXYXXEZ-UHFFFAOYSA-N
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Description

“M-(1-Methylbutyl)phenyl methylcarbamate” is a bioactive chemical . It was formerly used as a soil insecticide and is a major component of Bufencarb . The chemical formula of this compound is C13H19NO2 .


Molecular Structure Analysis

The exact mass of “M-(1-Methylbutyl)phenyl methylcarbamate” is 221.14 and its molecular weight is 221.300 . The elemental analysis shows that it contains Carbon (70.56%), Hydrogen (8.65%), Nitrogen (6.33%), and Oxygen (14.46%) .


Chemical Reactions Analysis

“M-(1-Methylbutyl)phenyl methylcarbamate” is a component of Bufencarb, a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides .


Physical And Chemical Properties Analysis

The compound appears as a solid powder . It is soluble in DMSO . The compound is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Safety And Hazards

“M-(1-Methylbutyl)phenyl methylcarbamate” is a cholinesterase inhibitor and is toxic if ingested or absorbed through the skin . Effects in high-dose animal studies include convulsions and spastic paralysis .

properties

IUPAC Name

(3-pentan-2-ylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTOXQCYXYXXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=CC(=CC=C1)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042103
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

M-(1-Methylbutyl)phenyl methylcarbamate

CAS RN

2282-34-0
Record name Phenol, 3-(1-methylbutyl)-, 1-(N-methylcarbamate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2282-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002282340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(1-Methylbutyl)phenyl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1MM336WB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name M-(1-METHYLBUTYL)PHENYL METHYLCARBAMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2601
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
BV Tucker, DE Pack - Journal of Agricultural and Food Chemistry, 1972 - ACS Publications
Bux Insecticide [3 to 1 mixture of m-(l-methylbutyl)-phenyl methylcarbamate and m-(\-ethylpropyl)-phenyl methylcarbamate] is readily metabolized by soil organisms by attack at the …
Number of citations: 12 pubs.acs.org
CC Yu, GM Booth, DJ Hansen… - Environmental …, 1974 - academic.oup.com
Carbonyl- 14 C-labeled major Bux® isomer, m -(1-methylbutyl)-phenyl methylcarbamate, was studied for 33 days in a model ecosystem devised by RL Metcalf and his associates. Bux …
Number of citations: 11 academic.oup.com
JW Apple, ET Walgenbach… - Journal of Economic …, 1969 - academic.oup.com
The experimental insecticide carbofuran provided outstanding control of Diabrotica longicornis (Say) larvae when applied on 3 dates. Each of 5 approved corn rootworm insecticides …
Number of citations: 24 academic.oup.com
LJ Depew - Journal of Economic Entomology, 1970 - academic.oup.com
Three field tests were conducted on winter wheat in Kansas during 1968 and 1969 using 11 insecticides against Agrotis orthogonia Morrison. All, except disulfoton at 0.75 lb Al/acre and …
Number of citations: 5 academic.oup.com
NC Respicio, M Sherman - Journal of Economic Entomology, 1972 - academic.oup.com
Relative topical toxicity of seven carbamate insecticides: Bay 37344 (4 (methylthio)-3,5-xylyl methylcarbamate); Chevron RE-5305 (m-sec-butylphenyl methylcarbamate); Chevron RE-…
Number of citations: 1 academic.oup.com
JD Munson, RE Hill - Journal of Economic Entomology, 1970 - academic.oup.com
Granular insecticide formulations were investigated in the field for control of larvae of Diabrolica spp. at Mead, Concord, and North Bend, Nebr, Studies over a 4-year period show that …
Number of citations: 5 academic.oup.com
JW Apple - Journal of economic entomology, 1971 - academic.oup.com
Seven of 8 granular insecticides had no adverse effect on corn growth when used at 4 lb AI/acre as a 7-in. band on the row surface. This rate of Mocap® (O-ethyl S, S-dipropyl …
Number of citations: 23 academic.oup.com
TM Hills, DC Peters, EC Berry - Journal of Economic Entomology, 1972 - academic.oup.com
Bux® (m-d-ethyl phenyl) methylcarbamate mixture (1-4) with m-(1-methylbutyl)phenyl methylcarbamate). Dyfonate® (O-ethyl S-phenyl elhylphosphonodi-thioale). phorate, fensulfothion, …
Number of citations: 8 academic.oup.com
JC Smith - Journal of Economic Entomology, 1971 - academic.oup.com
Selected, soil-applied, granular insecticides were tested for 3 years against larvae of Diabrotica undecimpunctata howardi Barber attacking peanuts, Arachis hypogaea (L.). Percent …
Number of citations: 2 academic.oup.com
JB Knaak - Bulletin of the World Health Organization, 1971 - ncbi.nlm.nih.gov
Methylcarbamate insecticides undergo hydrolysis, oxidation, dealkylation, and conjugation in animals, plants, and insects to form similar or identical products. Carbaryl is hydroxylated …
Number of citations: 38 www.ncbi.nlm.nih.gov

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